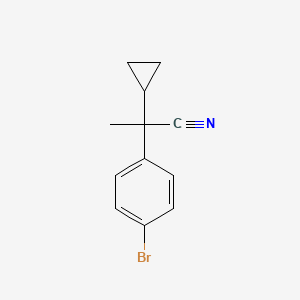

2-(4-Bromophenyl)-2-cyclopropylpropanenitrile

Description

2-(4-Bromophenyl)-2-cyclopropylpropanenitrile is a nitrile-containing organic compound featuring a para-brominated phenyl group and a cyclopropyl substituent on the central carbon of a propanenitrile backbone. The bromophenyl moiety contributes to its aromatic and electron-withdrawing characteristics, while the cyclopropyl group introduces steric bulk and conformational rigidity.

Properties

Molecular Formula |

C12H12BrN |

|---|---|

Molecular Weight |

250.13 g/mol |

IUPAC Name |

2-(4-bromophenyl)-2-cyclopropylpropanenitrile |

InChI |

InChI=1S/C12H12BrN/c1-12(8-14,9-2-3-9)10-4-6-11(13)7-5-10/h4-7,9H,2-3H2,1H3 |

InChI Key |

LKBDTZLABVUDEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)(C1CC1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-2-cyclopropylpropanenitrile typically involves the reaction of 4-bromobenzyl bromide with cyclopropylacetonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-2-cyclopropylpropanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

- Substitution reactions can yield derivatives like 2-(4-aminophenyl)-2-cyclopropylpropanenitrile.

- Oxidation can produce 2-(4-bromophenyl)-2-cyclopropylpropanoic acid.

- Reduction can result in 2-(4-bromophenyl)-2-cyclopropylpropanamine .

Scientific Research Applications

2-(4-Bromophenyl)-2-cyclopropylpropanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-cyclopropylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table lists key analogs identified in literature, ranked by structural similarity to 2-(4-Bromophenyl)-2-cyclopropylpropanenitrile :

| CAS No. | Compound Name | Substituent | Similarity Score |

|---|---|---|---|

| 101184-73-0 | 2-(4-Bromophenyl)-2-methylpropanenitrile | Methyl | 0.90 |

| 90433-20-8 | 2-(3-Bromophenyl)-2-methylpropanenitrile | Methyl, meta-Bromo | 0.90 |

| 42186-06-1 | 2-(4-Bromophenyl)propanenitrile | No substituent | 0.88 |

| 51632-12-3 | 2-(4-Bromophenyl)-3-methylbutanenitrile | Extended alkyl chain | 0.86 |

Key Observations :

- Substituent Effects : The methyl-substituted analog (CAS 101184-73-0) exhibits the highest similarity (0.90) due to its identical bromophenyl position and backbone structure, differing only in the cyclopropyl vs. methyl group. The cyclopropyl group’s rigidity may enhance steric hindrance and metabolic stability compared to the more flexible methyl group.

- Bromine Position : The meta-bromo analog (CAS 90433-20-8) shares the same similarity score (0.90) but differs in bromine positioning, which could alter electronic properties and binding interactions in biological systems.

- Backbone Simplification : Removing the cyclopropyl/methyl group (CAS 42186-06-1) reduces similarity (0.88), highlighting the importance of substituents in modulating molecular properties.

Physicochemical Properties

- Molecular Weight : The cyclopropyl group (C₃H₅) increases molecular weight compared to methyl (CH₃). For example, the methyl analog (CAS 101184-73-0) has a molecular weight of 252.13 g/mol, whereas the cyclopropyl variant would approximate 278.18 g/mol.

- Solubility : The cyclopropyl group’s hydrophobicity likely reduces aqueous solubility compared to the methyl analog, which may exhibit moderate solubility in polar aprotic solvents like acetonitrile.

- Stability : The strained cyclopropane ring may confer higher reactivity under acidic or thermal conditions compared to methyl-substituted analogs.

Biological Activity

2-(4-Bromophenyl)-2-cyclopropylpropanenitrile, also known as BPCP, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of BPCP, including its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : 2-(4-Bromophenyl)-2-cyclopropylpropanenitrile

- Molecular Formula : C12H12BrN

- Molecular Weight : 250.14 g/mol

- CAS Number : 89972-76-9

Anticancer Properties

Recent studies have indicated that BPCP exhibits significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Caspase activation, mitochondrial disruption |

| PC-3 (Prostate Cancer) | 10.5 | Apoptosis induction via intrinsic pathway |

Antimicrobial Activity

BPCP has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Gram-positive bacteria |

| Escherichia coli | 64 µg/mL | Gram-negative bacteria |

| Candida albicans | 16 µg/mL | Fungus |

Neuroprotective Effects

Emerging research suggests that BPCP may possess neuroprotective properties. In animal models of neurodegenerative diseases, BPCP administration resulted in reduced neuronal damage and improved cognitive function, likely due to its antioxidant properties.

The biological effects of BPCP can be attributed to its interaction with various molecular targets:

- Inhibition of Kinases : BPCP has been found to inhibit specific kinases involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels, which is crucial for maintaining cellular homeostasis and preventing oxidative stress.

- Receptor Binding : BPCP interacts with certain receptors that mediate cellular responses to external stimuli, influencing pathways related to inflammation and apoptosis.

Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing xenograft tumors demonstrated that BPCP significantly reduced tumor size compared to control groups. The treatment led to a decrease in Ki-67 expression, indicating reduced cell proliferation.

Study 2: Antimicrobial Activity Assessment

In a clinical setting, BPCP was tested against bacterial strains isolated from infected patients. Results showed a notable reduction in bacterial load post-treatment, supporting its potential use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.